molecular formula C18H34O2 B154183 Ethyl palmitoleate CAS No. 56219-10-4

Ethyl palmitoleate

Cat. No. B154183
CAS RN: 56219-10-4
M. Wt: 282.5 g/mol
InChI Key: JELGPLUONQGOHF-KTKRTIGZSA-N
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Description

Ethyl palmitoleate is a type of fatty acid ethyl ester (FAEE), which is an esterification product of fatty acids and ethanol. It is one of the predominant ethyl esters synthesized in the human body after ethanol ingestion, alongside ethyl palmitate and ethyl oleate. The synthesis of these compounds is differentially influenced by the extracellular concentrations of their corresponding fatty acids .

Synthesis Analysis

The synthesis of ethyl palmitoleate can be influenced by the presence of ethanol and the availability of its fatty acid precursor, palmitoleic acid. In vitro studies using Hep G2 cells have shown that these cells can synthesize FAEEs, including ethyl palmitoleate, upon exposure to ethanol. However, the synthesis of ethyl palmitoleate is not significantly affected by the concentration of palmitoleic acid in the extracellular medium, unlike other FAEEs such as ethyl oleate, ethyl linoleate, and ethyl arachidonate .

Molecular Structure Analysis

Ethyl palmitoleate, like other FAEEs, is composed of an ethanol molecule esterified to a fatty acid. The molecular structure of ethyl palmitoleate includes the ethyl group from ethanol and the palmitoleic acid, which is a monounsaturated fatty acid with one double bond in its carbon chain. This structure is important for its physical and chemical properties and its interaction with biological systems .

Chemical Reactions Analysis

The chemical reactions involving ethyl palmitoleate primarily include its formation through esterification and its potential breakdown or metabolism within the body. The esterification process can be catalyzed by enzymes or occur non-enzymatically, especially in the presence of high ethanol concentrations. The metabolic fate of ethyl palmitoleate in the body is not detailed in the provided papers, but it is likely to be metabolized by esterases or undergo further reactions depending on the physiological conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl palmitoleate are not explicitly detailed in the provided papers. However, as an ester of a fatty acid, it is likely to be hydrophobic and relatively non-polar, which would influence its solubility and interaction with other molecules. The presence of a double bond in the fatty acid chain could also affect the fluidity and melting point of the compound .

Relevant Case Studies

The provided papers do not include specific case studies on ethyl palmitoleate. However, the study of FAEEs in human subjects after ethanol consumption provides insight into the relevance of these compounds in the context of ethanol-induced organ damage. The synthesis of ethyl palmitoleate and other FAEEs in Hep G2 cells serves as a model for understanding the biochemical processes involved in their formation .

In terms of industrial production, the synthesis of ethyl esters, including ethyl palmitoleate, from crude palm oil has been investigated using microwave heating and dry washing techniques. These studies have identified optimal conditions for the transesterification process, which is relevant for the production of biodiesel and other industrial applications .

Scientific Research Applications

1. Role in Health and Disease

Ethyl palmitoleate, or palmitoleic acid, is abundant in serum and tissues, notably in adipose tissue and liver. Its production via stearoyl-CoA desaturase 1 results in its cis isoform, cis-palmitoleate. Research indicates that palmitoleate acts as a lipokine, impacting metabolism in distant organs. Studies have shown mixed cardiovascular effects, correlations with obesity, and hepatosteatosis, but notably, a significant improvement or prevention of insulin resistance and diabetes. Dietary intake and supplementation of palmitoleate may impact metabolic diseases (Frigolet & Gutiérrez-Aguilar, 2017).

2. Predicting Insulin Sensitivity in Humans

Palmitoleate, which prevents insulin resistance in mice, also predicts insulin sensitivity in humans. In a study, circulating palmitoleate, but not total free fatty acids, correlated positively with insulin sensitivity, independent of factors like age, sex, and adiposity. Higher baseline levels of palmitoleate predicted a greater increase in insulin sensitivity, suggesting its significant role in the pathophysiology of insulin resistance in humans (Stefan et al., 2009).

3. Association with Metabolic Risk and Diabetes

Palmitoleate shows an association with metabolic risk factors and the incidence of diabetes. Factors like body mass index, carbohydrate intake, protein intake, and alcohol use correlate with higher palmitoleate concentrations. Interestingly, higher levels of palmitoleate are linked with lower LDL cholesterol and higher HDL cholesterol, but also with higher triglycerides and, in men, greater insulin resistance. However, its association with incident diabetes is not significant (Mozaffarian et al., 2010).

4. Biosynthesis and Metabolic Engineering

Palmitoleate demonstrates various health benefits, such as increased cell membrane fluidity and reduced inflammation. It's also important for sustainable industry applications, like biodiesel production. Metabolic engineering aims to create oilseed crops accumulating high levels of palmitoleate. Progress in this area includes overexpression of Δ9 desaturase and optimizing the metabolic flux into triacylglycerols. This review highlights recent advances and the need for further investigation combining lipidomics, transgenics, and other "-omics" tools (Wu, Li, & Hildebrand, 2012).

5. Role in Non-Alcoholic Fatty Liver Disease (NAFLD)

Palmitoleate has unique effects on NAFLD, dissociating liver inflammatory response from hepatic steatosis. Supplementation with palmitoleate in mice increased circulating levels, improved systemic insulin sensitivity, and resulted in hepatic fat deposition and increased expression of fatty acid synthase (FAS). These changes were accompanied by improvements in liver insulin signaling and a reduction in liver macrophages/Kupffer cells. This suggests palmitoleate's role in NAFLD through mechanisms involving the regulation of SREBP1c and FAS expression, and its impact on liver inflammation (Guo et al., 2012).

Safety And Hazards

Ethyl palmitoleate should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

While there is limited information available on the future directions of Ethyl palmitoleate research, it is a topic of ongoing study in the field of biochemistry .

properties

IUPAC Name

ethyl (Z)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELGPLUONQGOHF-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316159
Record name Ethyl palmitoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl palmitoleate

CAS RN

56219-10-4
Record name Ethyl palmitoleate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl palmitoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056219104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl palmitoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (Z)-hexadec-9-enoate
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Record name ETHYL PALMITOLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
282
Citations
CC Kulig, TP Beresford, GT Everson - Journal of Laboratory and Clinical …, 2006 - Elsevier
… Ethyl palmitoleate, ethyl linoleate, and ethyl arachidonate were identified by retention time and ion ratios but not quantitated. All 76 BAL (+) samples had measurable FAEE levels. None …
Number of citations: 40 www.sciencedirect.com
S BUDIJANTO, M ITO, Y FURUKAWA… - Journal of clinical …, 1992 - jstage.jst.go.jp
The present study was conducted to investigate the effect of specific fatty acid esters on lipid metabolism of rats fed diets containing highly purified fatty acid ethyl esters of palmitate, …
Number of citations: 10 www.jstage.jst.go.jp
L Morini, E Marchei, F Vagnarelli, OG Algar… - Forensic Science …, 2010 - Elsevier
… However while EtG showed a good correlation with ethyl palmitoleate and ethyl stearate, EtS correlated well with the shorter chain FAEEs: ethyl laurate and ethyl myristate together with …
Number of citations: 105 www.sciencedirect.com
S Pichini, M Pellegrini, J Gareri, G Koren… - … of pharmaceutical and …, 2008 - Elsevier
… from different FAEE), to 50.0 nmol/g (in ng/g: ethyl laurate from 45.6 to 11420 ng/g; ethyl myristate from 46.1 to 12,820 ng/g; ethyl palmitate from 51.2 to 14,225 ng/g; ethyl palmitoleate …
Number of citations: 68 www.sciencedirect.com
HS Kwak, YS Kang, KO Han, JT Moon… - … of Chromatography B, 2010 - Elsevier
This paper reports the development and validation of an improved assay for quantitation of fatty acid ethyl esters (FAEEs) in human meconium using liquid chromatography/tandem …
Number of citations: 30 www.sciencedirect.com
FJ Eller, RJ Bartelt, RL Jones, HM Kulman - Journal of Chemical Ecology, 1984 - Springer
… We conclude that ethyl palmitoleate is a sex pheromone of S. rubiginosus, and, alone, it can elicit … gaspesianus males are not attracted to ethyl palmitoleate and are not attracted to virgin …
Number of citations: 81 link.springer.com
NDD Carareto, CYCS Kimura, EC Oliveira, MC Costa… - Fuel, 2012 - Elsevier
The flash points (FPs) of some pure fatty acid ethyl esters (FAEEs) and their mixtures with ethanol were measured in the present study. An empirical model to predict the FPs of pure …
Number of citations: 105 www.sciencedirect.com
J Gareri, H Lynn, M Handley, C Rao… - Therapeutic drug …, 2008 - journals.lww.com
… A mixture of ethyl palmitate, ethyl palmitoleate, ethyl heptadecanoate, ethyl stearate, ethyl oleate, ethyl linoleate, ethyl linolenate, ethyl palmitoleate, and ethyl arachidonate standards …
Number of citations: 87 journals.lww.com
TR Kemp, DE Knavel, LP Stoltz - Phytochemistry, 1971 - Elsevier
Muskmelon fruit oil obtained by vacuum steam distillation at 60–70 was shown to contain n-octanol, n-nonanol, 2-nonenal, 2-nonenol, n-octyl acetate, n-octyl butyrate, β-ionone, methyl …
Number of citations: 51 www.sciencedirect.com
R Kalscheuer, T Stolting, A Steinbuchel - Microbiology, 2006 - microbiologyresearch.org
… Ethyl oleate was the major constituent of these FAEEs, with minor amounts of ethyl palmitate and ethyl palmitoleate. FAEE concentrations of 1.28 g l −1 and a FAEE content of the cells …
Number of citations: 662 www.microbiologyresearch.org

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